molecular formula C20H18O6 B8802863 Resveratrol triacetate

Resveratrol triacetate

Cat. No.: B8802863
M. Wt: 354.4 g/mol
InChI Key: PDAYUJSOJIMKIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Resveratrol triacetate (3,4',5-tri-O-acetylresveratrol) is an acetylated derivative of trans-resveratrol, a naturally occurring polyphenol found in grapes, berries, and other plants. This prodrug form is synthesized by replacing the three hydroxyl groups of resveratrol with acetyl moieties, significantly enhancing its chemical stability and lipophilicity . Unlike native resveratrol, which is prone to rapid oxidation and degradation in formulations, this compound exhibits prolonged shelf life and improved permeability across biological membranes . Upon absorption, endogenous esterases hydrolyze the acetyl groups, releasing active resveratrol .

Key applications of this compound include:

  • Cosmetics: As a stable, non-irritating agent for skin lightening and antiaging, with clinical efficacy demonstrated in 0.4% cream formulations .
  • Anticancer Research: Enhanced bioavailability and antiproliferative activity in hepatic (HepG2) and colon cancer cells .
  • Drug Delivery: Improved pharmacokinetic profiles compared to resveratrol, with slower metabolism and broader tissue distribution .

Chemical Reactions Analysis

Selective Deacetylation of Resveratrol Triacetate

The triacetate undergoes selective deacetylation to afford diacetates, which are intermediates for glucuronidation or other functionalizations. Key findings include:

Reagent Screening for Selectivity

Multiple reagents were tested for selective removal of the 3-O-acetate group over the 4′-position :

ReagentSolvent/ConditionsSelectivity (Ratio)
K₂CO₃EtOHModerate
DBUEtOH/CH₂Cl₂Moderate
HClEtOHModerate
Ph₃PEtOH/refluxModerate
NH₄OAc MeOH/THF6:1 (3,4′-diacetate vs. 3,5-diacetate)

Ammonium acetate in THF/MeOH proved optimal, enabling a 40% yield of the desired 3,4′-diacetate after purification .

Purification Strategies

  • Crystallization : Crystalline 3,4′-diacetate formed at −20°C in chloroform .

  • Chromatography : Methylene chloride/ethyl acetate (93:7) separated isomers .

Glucuronidation of Resveratrol Derivatives

The triacetate is a precursor for resveratrol monoglucuronides , which exhibit potential biological activities. The synthesis involves:

  • Monodeacetylation : Selective removal of one acetyl group (e.g., 3-O or 4′-O) from the triacetate .

  • Trichloroacetimidate Formation : Conversion of glucuronolactone to the trichloroacetimidate using BF₃·OEt₂ .

  • Glycosylation : Coupling of the diacetate with the trichloroacetimidate under Lewis acid catalysis .

Key observation : The trichloroacetimidate method outperformed other glycosylation agents (e.g., HgBr₂, AgOTf) .

Comparison of Deacetylation Methods

MethodReagentKey AdvantageLimitation
Catalytic K₂CO₃K₂CO₃/EtOHSimple setupLow selectivity
Catalytic HClHCl/EtOHCost-effectiveRequires precise pH control
Ammonium Acetate NH₄OAc/MeOH/THFHigh selectivity (6:1 ratio)Requires THF/MeOH mixture

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing resveratrol triacetate in laboratory settings?

this compound (3,5,4′-triacetate) can be synthesized via chemical or enzymatic esterification. For chemical synthesis, reaction conditions vary:

  • Selective acetylation : Use acetic anhydride with NaH in THF to produce 4′-acetate and 3-acetate derivatives (yields: 47% and 9.4%, respectively) .
  • Full acetylation : React resveratrol with acetyl chloride and pyridine in CH2Cl2 to achieve 78% yield of triacetate .
  • Enzymatic synthesis : Candida antarctica lipase in BuOH with acetic anhydride yields triacetate under mild conditions (40°C, 400 rpm) . Key consideration: Catalyst choice (e.g., NaH vs. pyridine) and solvent polarity influence regioselectivity and yield.

Q. Why is esterification of resveratrol to form triacetate derivatives significant in pharmaceutical research?

Esterification enhances resveratrol’s stability and bioavailability. For example:

  • Chemical stability : Triacetate resists oxidative degradation in formulations compared to free resveratrol .
  • Bioactivity : As a prodrug, triacetate is hydrolyzed by cellular esterases to release resveratrol, enabling sustained activity in cell cultures .
  • Dermal applications : Improved lipophilicity facilitates skin penetration, as shown in studies on skin-whitening and anti-aging effects .

Advanced Research Questions

Q. How does this compound influence cell cycle progression in cancer models, and what experimental approaches validate these effects?

this compound (R3A) inhibits proliferation via cell cycle arrest:

  • Colon cancer : R3A arrests HT-29 cells in the S phase, reducing proliferation by 50% at 50 µM (MTT assay) .
  • Hepatoma cells : In HepG2 cells, R3A disrupts tritiated resveratrol uptake (p < 0.01, Mann-Whitney test), suggesting interference with metabolic pathways . Methodological recommendations:
  • Use flow cytometry with PI staining for cell cycle phase quantification.
  • Pair with western blotting to assess cyclin/CDK expression (e.g., cyclin A2 for S-phase arrest) .

Q. What methodologies are employed to assess the stability and bioavailability of this compound compared to its parent compound?

  • Hydrolysis kinetics : Monitor triacetate conversion to resveratrol in serum using HPLC. Cremophor EL extends triacetate’s half-life from 48 minutes (DMSO) to >300 minutes .
  • Bioavailability assays : Compare cellular uptake via radiolabeled tracers (e.g., <sup>3</sup>H-resveratrol) in the presence of triacetate .
  • Dermal penetration : Franz diffusion cells with human skin models quantify triacetate’s permeation efficiency .

Q. How do contradictory findings on this compound’s bioactivity across studies arise, and how can they be resolved?

Discrepancies often stem from:

  • Experimental models : Antiproliferative effects vary between cell lines (e.g., colon vs. hepatoma cells) due to esterase activity differences .
  • Formulation additives : Cremophor EL or DMSO alters triacetate stability, impacting bioactivity . Resolution strategies:
  • Standardize hydrolysis conditions (e.g., esterase concentration).
  • Include negative controls with esterase inhibitors to isolate prodrug effects.

Q. Data Analysis and Reporting Guidelines

  • Synthesis validation : Report <sup>1</sup>H NMR peaks (e.g., δ 2.32 ppm for acetyl groups) and reaction yields .
  • Statistical rigor : Use non-parametric tests (e.g., Mann-Whitney) for non-normal data distributions in cellular assays .
  • Ethical compliance : Disclose solvent toxicity profiles (e.g., DMSO concentrations) in in vitro studies .

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Comparative Analysis of Resveratrol Derivatives

Compound Structural Features Stability (vs. Resveratrol) Bioavailability Key Activities Applications
Resveratrol Triacetate Acetylated at 3, 4', and 5 positions +++ High Antimelanogenic, antiproliferative, antioxidant Cosmetics, oncology
Oxyresveratrol Tetraacetate Four acetyl groups on oxyresveratrol ++++ Moderate Anti-inflammatory, tyrosinase inhibition Dermatology, inflammation
Resveratrol 3-O-β-D-Glucuronide Glucuronic acid conjugated at 3-OH + Low Phase II metabolite; reduced cytotoxicity Metabolic studies
Resveratryl Triglycolate Esterified with glycolic acid +++ Moderate Skin lightening, comparable efficacy to triacetate Cosmetics
4'-Acetoxy-Resveratrol Acetylated only at 4'-OH ++ Moderate Enhanced dermal stability, antioxidant Skincare formulations
ε-Viniferin Pentaacetate Acetylated dimer of resveratrol ++ Low Weak antiproliferative activity Limited therapeutic use

Stability and Bioavailability

  • This compound vs. Native Resveratrol :
    • Stability in solution: >300 minutes for triacetate vs. rapid degradation of resveratrol .
    • Lipophilicity (LogP): 3.5 (triacetate) vs. 2.1 (resveratrol), enabling better cellular uptake .
  • Triacetate vs. Triglycolate: Both show similar antimelanogenic effects, but triglycolate’s glycolic acid moiety may enhance skin exfoliation .
  • Triacetate vs.

Metabolic and Pharmacokinetic Profiles

  • Hydrolysis Kinetics :
    • This compound is converted to resveratrol within 20 seconds in serum without stabilizers (e.g., Cremophor EL extends half-life to 48 minutes) .
  • Tissue Distribution :
    • In rat studies, triacetate achieves 2–3× higher concentrations in liver and lungs compared to resveratrol .

Key Research Findings

Clinical Efficacy : A 12-week trial of 0.4% this compound cream reduced hyperpigmentation in 85% of participants without adverse effects .

Synergistic Anticancer Effects : Combined with 5-Fluorouracil, triacetate enhances colon cancer cell death by 60% .

Stability in Formulations : this compound remains stable for >6 months in emulsions, unlike resveratrol, which degrades within weeks .

Preparation Methods

Classical Synthesis via Heck Reaction

The Heck reaction, a palladium-catalyzed coupling process, represents one of the earliest methods for synthesizing resveratrol triacetate. This approach involves the decarbonylative coupling of 3,5-diacetoxybenzoic acid with 4-acetoxyiodobenzene in the presence of a palladium catalyst .

Reaction Mechanism and Conditions

The reaction proceeds through oxidative addition of the aryl halide to palladium(0), followed by migratory insertion of the alkene and subsequent reductive elimination to form the stilbene backbone. Tetrahydrofuran (THF) is typically employed as the solvent, with triethylamine as a base to neutralize hydrogen iodide byproducts . Elevated temperatures (80–120°C) and inert atmospheres (nitrogen or argon) are critical to prevent oxidative degradation of intermediates .

Yield and Limitations

Initial implementations of this method yielded this compound in modest quantities (30–40%), primarily due to competing side reactions such as homocoupling and palladium black formation . Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) analyses confirmed the structural integrity of the product but highlighted challenges in isolating pure this compound from reaction mixtures .

Improved Patent-Based One-Pot Synthesis

A 2010 patent (EP2468706A1) introduced a streamlined one-pot synthesis method that significantly enhanced yield and reduced procedural complexity . This approach consolidates bromination, dehydrobromination, and Heck coupling into a single reaction vessel.

Key Innovations

  • Solvent System : Dimethylacetamide (DMA) or N-methylpyrrolidone (NMP) replaces THF, improving solubility of acetylated intermediates .

  • Catalyst Optimization : Palladium oximate (Pd-oximate) is used at catalytic concentrations (0.1–0.5 mol%), minimizing metal leaching .

  • Temperature Control : Staged heating (80–170°C) ensures sequential reaction steps without intermediate isolation .

Process Efficiency

The patent reports a 76% yield of this compound after hydrolysis and purification . Critical to this success is the elimination of solvent transitions and the use of alkaline carbonates (e.g., potassium carbonate) to stabilize reactive intermediates . Table 1 summarizes the comparative efficiency of this method against classical approaches.

Table 1: Yield Comparison of this compound Synthesis Methods

MethodCatalystSolventYield (%)Purity (HPLC)
Classical Heck Pd(PPh₃)₄THF3589%
One-Pot Patent Pd-oximateDMA7695%
Enzymatic Acylation Lipase CAL-BToluene6291%

Enzymatic Acylation Approaches

Enzymatic methods offer a greener alternative to traditional chemical synthesis, leveraging lipases to catalyze the acylation of resveratrol with vinyl acetate .

Reaction Parameters

  • Enzyme Selection : Immobilized Candida antarctica lipase B (CAL-B) demonstrates high regioselectivity for the 3-OH position of resveratrol .

  • Solvent Optimization : Non-polar solvents like toluene enhance enzyme stability and product solubility .

  • Temperature and Time : Reactions conducted at 50°C for 48 hours achieve 62% conversion to this compound .

Advantages and Challenges

While enzymatic synthesis avoids toxic catalysts and harsh conditions, scalability remains limited by enzyme cost and long reaction times . NMR studies confirm selective acylation at the 3-position, but incomplete conversion necessitates post-reaction purification .

Selective Acetylation and Deacetylation Techniques

Selective modification of resveratrol’s hydroxyl groups enables precise control over acetylation patterns. A 2012 study demonstrated the utility of ammonium acetate for selective deacetylation of this compound to isolate mono- and diacetylated derivatives .

Selective Deacetylation Protocol

  • Reagent System : Ammonium acetate in methanol-THF (1:1 v/v) selectively removes the 3-O-acetyl group, yielding 3,4′-di-O-acetylresveratrol as the major product (6:1 ratio vs. other isomers) .

  • Crystallization : The diacetylated derivative is purified via recrystallization from methylene chloride-ethyl acetate, achieving >99% purity .

Applications in Scalable Synthesis

This method facilitates large-scale production of this compound by enabling recycling of byproducts through reacetylation. Hydrolysis of the triacetate under basic conditions (NaOH-MeOH-H₂O) regenerates resveratrol with 94% yield .

Comparative Analysis of Synthesis Methods

Cost and Environmental Impact

  • Heck Reaction : High palladium costs and toxic solvents limit industrial applicability .

  • One-Pot Synthesis : Reduced solvent waste and higher yields make it economically viable for bulk production .

  • Enzymatic Acylation : Low environmental impact but prohibitive for large-scale use .

Purity and Regulatory Considerations

Pharmaceutical-grade this compound requires >98% purity, achievable only via patent-based or selective deacetylation methods . Residual palladium in Heck-derived products necessitates additional purification steps .

Properties

Molecular Formula

C20H18O6

Molecular Weight

354.4 g/mol

IUPAC Name

[4-[2-(3,5-diacetyloxyphenyl)ethenyl]phenyl] acetate

InChI

InChI=1S/C20H18O6/c1-13(21)24-18-8-6-16(7-9-18)4-5-17-10-19(25-14(2)22)12-20(11-17)26-15(3)23/h4-12H,1-3H3

InChI Key

PDAYUJSOJIMKIS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OC(=O)C)OC(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A 100 mL round bottom flask was charged with p-xylene (56 mL), Pd(OAc)2 (62.86 mg, 0.28 mmol), 1,3-bis-(2,6-diisopropylphenyl)imidazolinium chloride (119.53 mg, 0.28 mmol), 3,5-diacetoxybenzoyl chloride (7.19 g, 28 mmol), 4-acetoxystyrene (5.35 mL, 33.6 mmol), and N-methyl morphorline (4.2 mL, 33.6 mmol). The mixture was stirred at 120° C. for 3.5 h at nitrogen atmosphere. Then it was cooled to room temperature and EtOAc was added and filtered. The filtrate was washed with brine and dried over Na2SO4. Then it was filtered and purified via flash chromatography (15% EtOAc/hexane, 25% EtOAc/Hexene, then 35% EtOAc/hexane) and gave resveratrol triacetate (6.95 g, 70.1%) as white solid. Data are: 1H NMR (CDCl3, 300 MHz) δ 7.50 (d, 2H), 7.12-6.94 (m, 6H), 6.82 (t, 1H), 2.31 (s, 9H); 13C NMR (CDCl3, 75 MHz) δ 169.6, 169.2, 151.5, 150.6, 139.7, 134.7, 129.9, 127.9, 127.4, 122.1, 117.1, 114.6, 21.4; mp=116-118° C.; HRMS (EI+) found 354.1118 M+, calcd 354.1103 for C20H18O6; Anal. Calcd for C20H18O6: C, 67.79; H, 5.12. Found: C, 67.93; H, 5.26.
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